

Paroxypropione chemical structure and properties

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Compound of Interest

Compound Name: *Paroxypropione*

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Paroxypropione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxypropione, also known as 4'-hydroxypropiophenone, is a synthetic, non-steroidal compound with notable endocrine activity. Historically used as an antigonadotropin, its mechanism of action is primarily attributed to its estrogenic properties, which influence the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and the known signaling pathways associated with **paroxypropione**. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Chemical Structure and Identification

Paroxypropione is a simple phenolic ketone with the IUPAC name 1-(4-hydroxyphenyl)propan-1-one. Its chemical structure consists of a propiophenone core substituted with a hydroxyl group at the para position of the phenyl ring.

Table 1: Chemical Identifiers of **Paroxypropione**

Identifier	Value
IUPAC Name	1-(4-hydroxyphenyl)propan-1-one[1]
CAS Number	70-70-2[1]
Molecular Formula	C ₉ H ₁₀ O ₂ [1]
SMILES	CCC(=O)c1ccc(cc1)O[1]
InChI Key	RARSHUDCJQSEFJ-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of **paroxypropione** are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of **Paroxypropione**

Property	Value	Source
Molecular Weight	150.17 g/mol	PubChem
Melting Point	148-152 °C	ChemicalBook
Boiling Point	152-154 °C at 26 mmHg	ChemicalBook
Solubility	Very slightly soluble in water; Soluble in DMSO (100 mg/mL), methanol (0.1 g/mL), ethanol, and acetone.	Muby Chemicals, GlpBio, Guidechem
pKa	8.87 ± 0.26 (Predicted)	ChemBK
LogP	2.030	ChemicalBook

Synthesis of Paroxypropione

The primary method for synthesizing **paroxypropione** is through the Fries rearrangement of phenyl propionate. This reaction involves the acyl group's migration from the phenolic ester to the aryl ring, catalyzed by a Lewis acid.

Experimental Protocol: Fries Rearrangement for Paroxypropione Synthesis

This protocol is a general procedure based on the Fries rearrangement of phenyl propionate.

Materials:

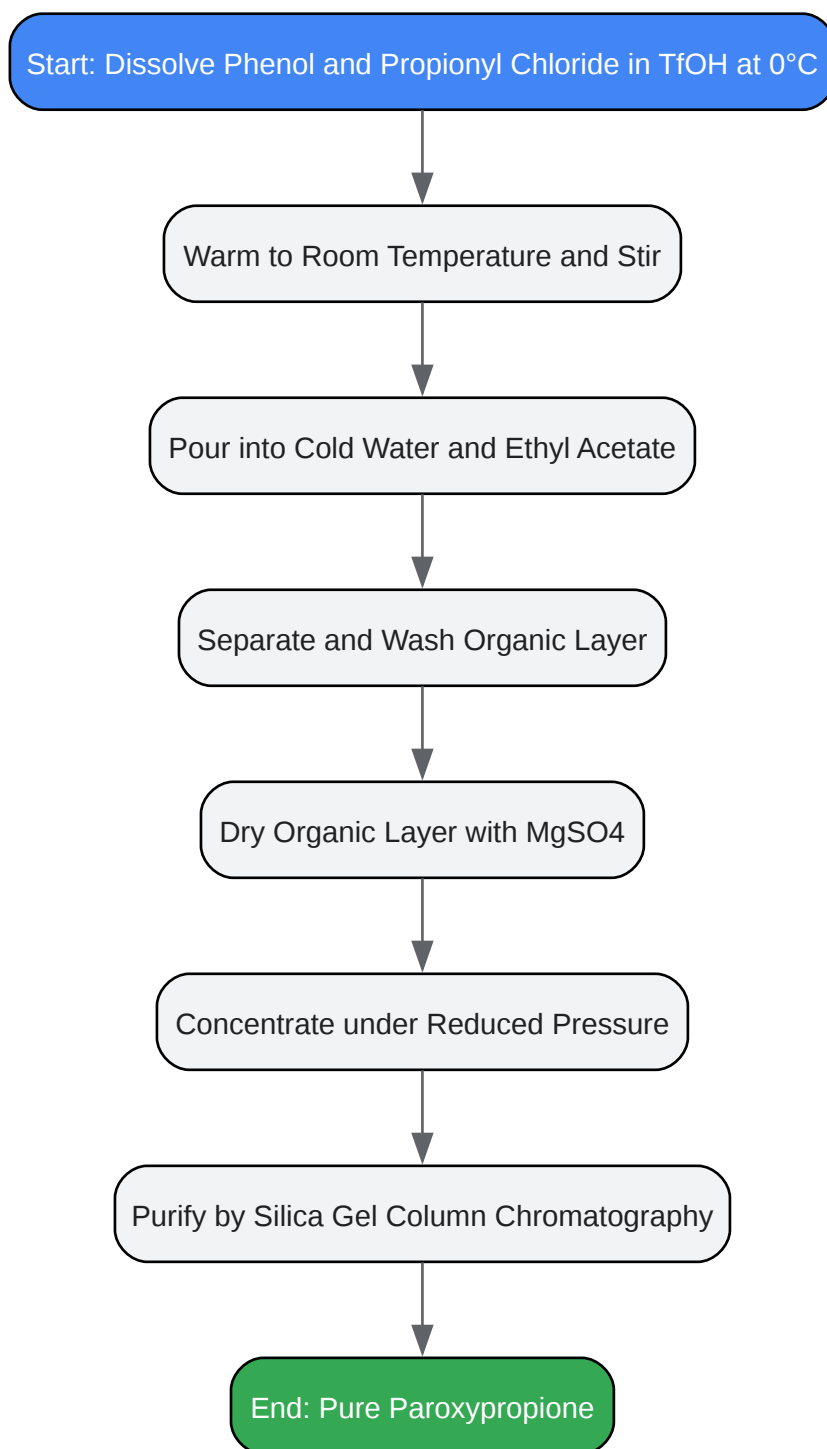
- Phenol
- Propionyl chloride
- Trifluoromethanesulfonic acid (TfOH) or another suitable Lewis acid (e.g., AlCl_3)
- Ethyl acetate
- 1 M HCl
- Saturated NaHCO_3 solution
- Saturated NaCl solution
- Magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve phenol (1.0 equivalent) and propionyl chloride (1.0 equivalent) in trifluoromethanesulfonic acid at 0 °C under an inert atmosphere.
- Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended to determine reaction completion).
- Upon completion, carefully pour the reaction mixture into a beaker containing cold water and ethyl acetate.
- Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO_3 solution, and saturated NaCl solution.

- Dry the organic layer over anhydrous MgSO_4 and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to afford pure 4'-hydroxypropiophenone (**paroxypropione**).[\[2\]](#)

Diagram 1: Experimental Workflow for **Paroxypropione** Synthesis



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Caption: Workflow for the synthesis of **paroxypropione** via Fries rearrangement.

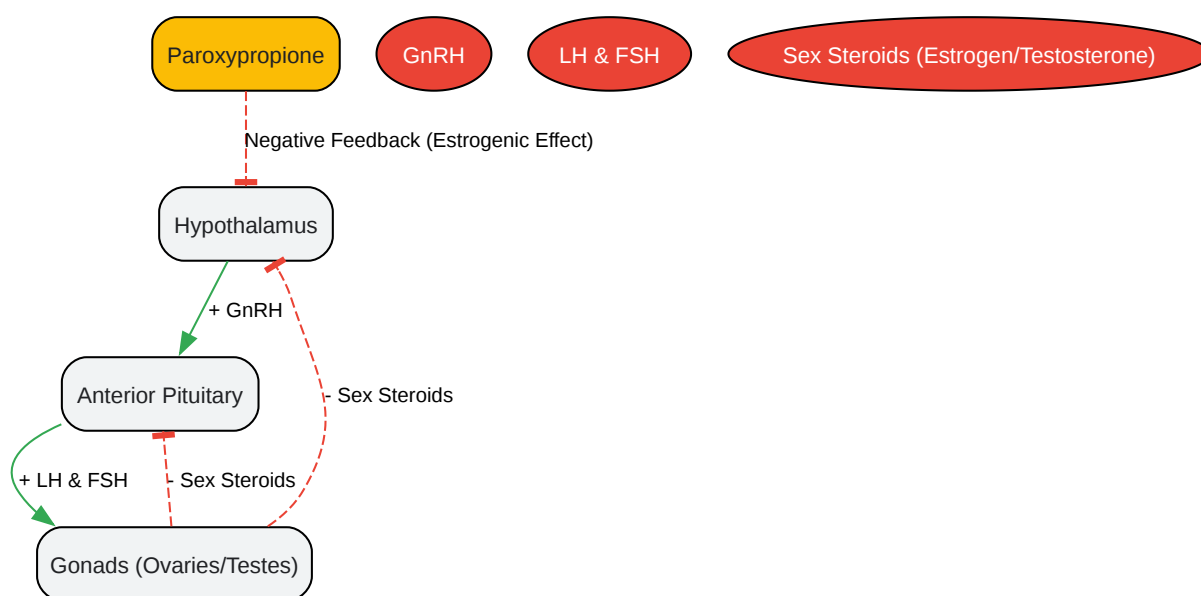
Pharmacological Properties and Mechanism of Action

Paroxypropione is recognized for its antigonadotropic effects, which are mediated through its estrogenic activity. It has a relatively low affinity for the estrogen receptor and thus requires high doses to elicit significant physiological responses.[1]

Antigonadotropic Activity and the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The antigonadotropic action of **paroxypropione** stems from its ability to suppress the gonadotropins, follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This suppression leads to an inhibition of the HPG axis, resulting in decreased production of sex steroids.[3][4] The estrogenic activity of **paroxypropione** provides negative feedback on the hypothalamus and pituitary gland, reducing the secretion of gonadotropin-releasing hormone (GnRH), FSH, and LH.

Diagram 2: Signaling Pathway of **Paroxypropione**'s Antigonadotropic Effect



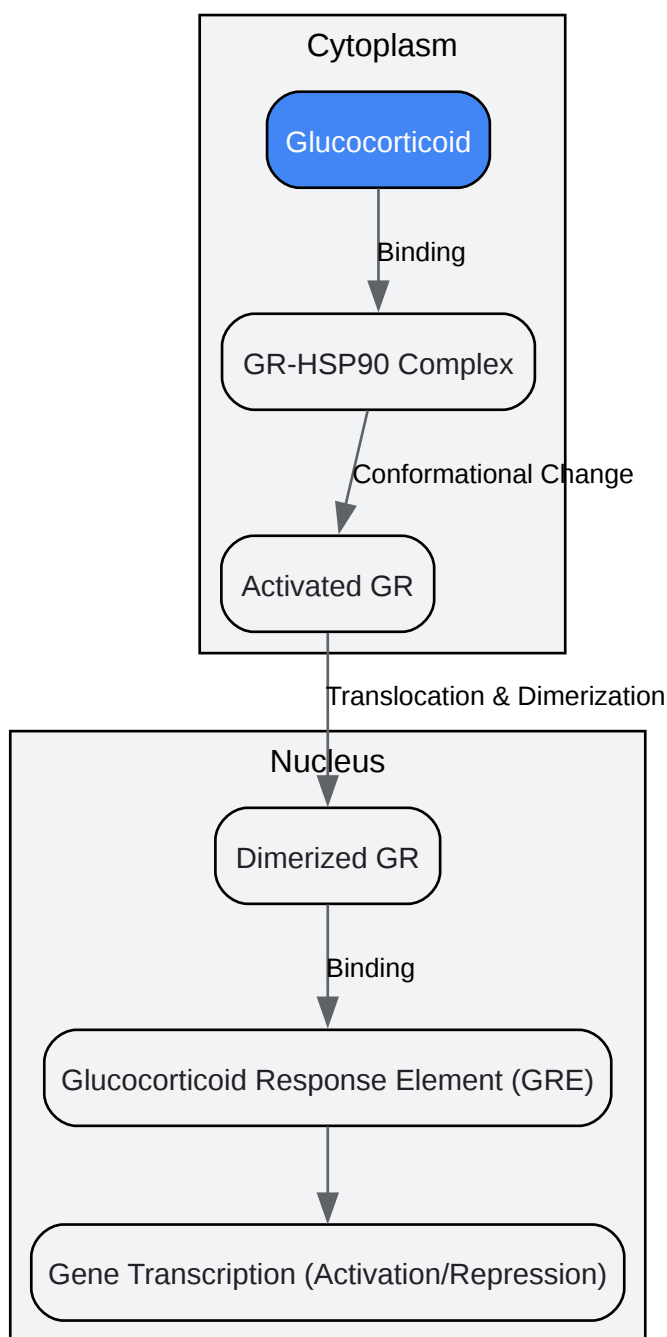
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Caption: **Paroxypropione**'s negative feedback on the HPG axis.

Potential Interaction with the Glucocorticoid Receptor

While primarily known for its estrogenic effects, the structural similarity of **paroxypropione** to other phenolic compounds that interact with steroid receptors suggests a potential for interaction with the glucocorticoid receptor (GR). However, there is currently a lack of direct evidence and detailed studies on **paroxypropione**'s activity as a GR antagonist. Further research is required to elucidate any potential binding affinity and functional modulation of the GR signaling pathway.

Diagram 3: General Glucocorticoid Receptor Signaling Pathway



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Caption: Overview of the glucocorticoid receptor signaling pathway.

Experimental Protocols for Biological Assays

To facilitate further investigation into the biological activities of **paroxypropione**, the following are general protocols for relevant assays.

Estrogen Receptor Binding Assay (Competitive Radiometric Assay)

This protocol provides a framework for determining the binding affinity of **paroxypropione** to the estrogen receptor.

Materials:

- Recombinant human estrogen receptor α (ER α) or β (ER β)
- [3 H]-Estradiol (radioligand)
- **Paroxypropione** (test compound)
- Assay buffer (e.g., Tris-HCl with additives)
- Scintillation vials and cocktail

Procedure:

- Prepare a series of dilutions of **paroxypropione**.
- In assay tubes, combine a fixed concentration of ER, a fixed concentration of [3 H]-Estradiol, and varying concentrations of **paroxypropione**.
- Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
- Incubate the mixtures to allow binding to reach equilibrium.
- Separate bound from free radioligand using a method such as hydroxylapatite or filter binding.
- Quantify the amount of bound [3 H]-Estradiol in each tube using liquid scintillation counting.
- Calculate the percentage of specific binding at each concentration of **paroxypropione** and determine the IC₅₀ value.

- The K_i (inhibition constant) can be calculated from the IC_{50} using the Cheng-Prusoff equation.

In Vivo Antigonadotropic Activity Assay

This protocol outlines a general in vivo method to assess the antigonadotropic effects of **paroxypropione** in a rodent model.

Materials:

- Mature female rats or mice
- **Paroxypropione**
- Vehicle for administration (e.g., corn oil)
- Anesthetic
- Equipment for blood collection and hormone assays (e.g., ELISA kits for LH, FSH, and estradiol)

Procedure:

- Acclimatize animals and monitor their estrous cycles.
- Administer **paroxypropione** or vehicle to the animals daily for a specified period (e.g., 7-14 days).
- At the end of the treatment period, collect blood samples at a specific time point in the estrous cycle.
- Measure serum concentrations of LH, FSH, and estradiol using appropriate assay kits.
- Compare the hormone levels between the **paroxypropione**-treated group and the vehicle control group to determine the antigonadotropic effect.
- Ovarian and uterine weights can also be measured as secondary endpoints.

Conclusion

Paroxypropione is a synthetic estrogen with established antigonadotropic properties mediated through the HPG axis. This guide has provided a detailed overview of its chemical and physical characteristics, a general synthesis protocol, and an outline of its mechanism of action with relevant signaling pathways. While its primary endocrine activity is well-documented, the potential for interaction with other nuclear receptors, such as the glucocorticoid receptor, remains an area for future investigation. The provided experimental protocols offer a starting point for researchers to further explore the pharmacological profile of this compound.

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